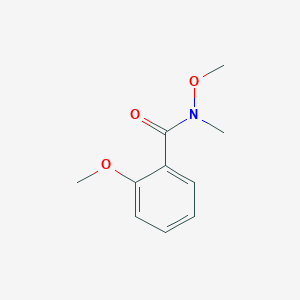

N,2-Dimethoxy-N-methylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,2-dimethoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-6-4-5-7-9(8)13-2/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJSEXSZPCDZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471033 | |

| Record name | N,2-Dimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130250-62-3 | |

| Record name | N,2-Dimethoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130250-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,2-Dimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2-dimethoxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,2-Dimethoxy-N-methylbenzamide CAS number and properties

An In-depth Technical Guide to N,2-Dimethoxy-N-methylbenzamide

Introduction

This compound is a chemical compound belonging to the class of benzamides. Its structure features a benzene ring substituted with a methoxy group at the 2-position, and an amide group where the nitrogen is substituted with both a methyl and a methoxy group. This substitution pattern, particularly the N-methoxy-N-methylamide group, classifies it as a Weinreb amide. Weinreb amides are notable in organic synthesis for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.

Physicochemical Properties

Experimental data for this compound is limited. The following table summarizes key physicochemical properties, including predicted values and data from structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | ChemBK |

| Molecular Weight | 195.22 g/mol | Cheméo[5] |

| Appearance | Colorless to slightly yellow crystal or powder (for 2-methyl-N-methoxy-N-methyl-benzamide) | ChemBK[1] |

| Melting Point | 78-80 °C (for 2-methyl-N-methoxy-N-methyl-benzamide) | ChemBK[1] |

| Boiling Point | Predicted: 316.6 ± 21.0 °C | ChemBK[1] |

| Density | Predicted: 1.070 ± 0.06 g/cm³ | ChemBK[1] |

| Solubility | Soluble in organic solvents like alcohol, ether, and acetic acid; hardly soluble in water (for 2-methyl-N-methoxy-N-methyl-benzamide). | ChemBK[1] |

| logP (Octanol/Water Partition Coefficient) | Predicted: 1.638 | Cheméo[5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the formation of a Weinreb amide from 2-methoxybenzoic acid. The following is a plausible experimental protocol based on established methods for Weinreb amide synthesis.[6][7][8][9][10]

Objective: To synthesize this compound from 2-methoxybenzoic acid and N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

2-Methoxybenzoic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Diisopropylethylamine (iPr₂NEt)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.2 equivalents) and iodine (1.2 equivalents) in anhydrous dichloromethane. Stir the mixture at 0 °C for 10 minutes.

-

Addition of Reagents: To the reaction mixture, add 2-methoxybenzoic acid (1.0 equivalent). Then, add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) followed by the dropwise addition of diisopropylethylamine (2.5 equivalents).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with deionized water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Analytical Method: Quantification by LC-MS/MS

The following is a hypothetical Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in a biological matrix such as human plasma. This protocol is based on general methods for the analysis of small molecule benzamides.[11][12][13][14][15]

Objective: To quantify the concentration of this compound in human plasma.

Materials:

-

Human plasma samples

-

This compound standard

-

Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like benzanilide)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer and centrifuge

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A suitable HPLC or UHPLC system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

-

References

- 1. chembk.com [chembk.com]

- 2. 2,N-DIMETHOXY-N-METHYLBENZAMIDE [m.chemicalbook.com]

- 3. 2,N-DIMETHOXY-N-METHYLBENZAMIDE | 130250-62-3 [chemicalbook.com]

- 4. 2,N-DIMETHOXY-N-METHYLBENZAMIDE CAS#: 130250-62-3 [m.chemicalbook.com]

- 5. chemeo.com [chemeo.com]

- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]

- 8. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 11. Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N,2-Dimethoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-Dimethoxy-N-methylbenzamide is a specialized Weinreb amide, a class of N-methoxy-N-methylamides that are highly valuable in organic synthesis.[1][2] Their utility stems from their controlled reactivity with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[2] This predictable reactivity makes this compound an important intermediate for introducing the 2-methoxybenzoyl group into complex molecular architectures, which is a crucial step in the development of pharmaceuticals and fine chemicals.[2]

This guide provides a comprehensive overview of a reliable two-step synthesis route starting from 2-methoxybenzoic acid. It includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate reproducible results in a laboratory setting.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved in a two-step process:

-

Acid Chloride Formation: Conversion of the starting material, 2-methoxybenzoic acid, to its more reactive acyl chloride derivative, 2-methoxybenzoyl chloride.

-

Weinreb Amide Formation: Reaction of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride to yield the final this compound.

References

An In-depth Technical Guide on N,2-Dimethoxy-N-methylbenzamide: Structure, Properties, and Biological Context

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound N,2-Dimethoxy-N-methylbenzamide is not well-documented in publicly available scientific literature. While a chemical structure corresponding to this name and the molecular formula C₁₀H₁₃NO₃ is registered in chemical databases such as PubChem, there is a significant lack of associated experimental data, including detailed protocols, quantitative biological assays, and defined signaling pathways. This guide, therefore, addresses the chemical identity of this compound and provides data and protocols for closely related isomers and the broader class of benzamide derivatives to offer a valuable contextual understanding for researchers.

Chemical Structure and IUPAC Name

The name this compound suggests a benzamide scaffold with a methoxy group at the 2-position of the benzene ring and an N-methoxy-N-methyl amide group.

-

Molecular Formula: C₁₀H₁₃NO₃

-

Molecular Weight: 195.21 g/mol

-

Canonical SMILES: CN(OC)C(=O)C1=CC=CC=C1OC

-

InChI Key: JCJSEXSZPCDZEL-UHFFFAOYSA-N

-

Definitive IUPAC Name: this compound[1]

Below is a 2D representation of the chemical structure:

Note on Isomerism: It is crucial to distinguish this compound from its isomers, such as 2,3-dimethoxy-N-methylbenzamide , which shares the same molecular formula but has a different substitution pattern on the benzene ring.[2] The biological activity of isomers can vary significantly.[3][4][5]

Physicochemical and Predicted Data

Due to the absence of experimental data for this compound, the following table summarizes predicted properties and data for a closely related, documented isomer, 2,3-dimethoxy-N-methylbenzamide . This information is provided for comparative context.

| Property | Value (for 2,3-dimethoxy-N-methylbenzamide) | Data Type |

| Molecular Weight | 195.21 g/mol | Calculated |

| CAS Number | 74826-20-3 | Identifier |

| ¹H NMR (CDCl₃) | δ 6.53 (s, 1H), 3.80 (s, 6H, OCH₃), 3.10/2.98 (s, 3H each, N(CH₃)₂) | Experimental |

| ¹³C NMR | δ 171.2 (C=O), 160.6 (OCH₃), 104.7–101.4 (aromatic carbons) | Experimental |

Data sourced from[2]

Synthesis and Experimental Protocols

A specific, validated protocol for the synthesis of this compound is not available in the reviewed literature. However, the synthesis of N-substituted benzamides is a well-established area of organic chemistry. A general approach involves the acylation of an appropriate amine with a substituted benzoyl chloride.

General Experimental Protocol for Benzamide Synthesis

This protocol outlines a general method for the synthesis of a benzamide from a benzoyl chloride and an amine, which can be adapted for the synthesis of the target molecule.

Reaction:

Materials:

-

2-Methoxybenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Anhydrous non-nucleophilic base (e.g., pyridine, triethylamine)

-

Anhydrous dichloromethane (DCM) as solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and the base (2.2 eq) in anhydrous DCM.

-

Addition of Acylating Agent: Cool the mixture to 0°C in an ice bath. Slowly add a solution of 2-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6][7][8][9][10]

Biological Activity and Signaling Pathways

There is no specific information on the biological activity or the signaling pathways affected by this compound. However, the broader class of benzamide derivatives is known to exhibit a wide range of pharmacological activities.[11][12] For instance, some benzamide derivatives act as inhibitors of the Hedgehog signaling pathway, which is implicated in some forms of cancer.[13][14] Others are known to target enzymes like IMP dehydrogenase or act as ligands for sigma-1 proteins.[15][16]

Given the lack of data for the target compound, a logical first step for its biological characterization would be a screening campaign.

Caption: A generalized workflow for the biological screening and target identification of a novel benzamide derivative.

Conclusion

This compound represents a chemical entity with a clear structure but a notable absence of characterization in the scientific literature. For researchers and drug development professionals, this compound can be considered a novel chemical space. The provided information on its chemical identity, along with general protocols and contextual data from related isomers, serves as a foundational guide for any future investigation into its synthesis, properties, and potential biological activities. Any experimental work on this compound should begin with unambiguous synthesis and thorough structural characterization.

References

- 1. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. 2,3-Dimethoxy-N-methylbenzamide|CAS 74826-20-3 [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. globalconference.info [globalconference.info]

- 10. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]

- 11. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]

- 14. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

N,2-Dimethoxy-N-methylbenzamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of N,2-Dimethoxy-N-methylbenzamide (CAS No. 130250-62-3). The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its chemical and physical characteristics, detailed spectroscopic information, and an experimental protocol for its synthesis. Due to the limited availability of experimental data in peer-reviewed literature, some properties are based on closely related compounds or computational predictions and are duly noted. This guide also features a generalized workflow for the synthesis and characterization of such a compound, visualized using the DOT language.

Chemical and Physical Properties

This compound is a substituted aromatic amide. The presence of the methoxy group at the ortho position influences its conformational and electronic properties.

General Information

| Property | Value | Source(s) |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 130250-62-3 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [2] |

| Molecular Weight | 195.22 g/mol | [2] |

| Physical State | Yellow Oil | [1] |

| Solubility | A related compound, 2-methyl-N-methoxy-N-methyl-benzamide, is reported to be soluble in organic solvents such as alcohol, ether, and acetic acid, and hardly soluble in water. | [3] |

Predicted Physical Properties

| Property | Predicted Value | Source(s) |

| Boiling Point | 316.6 ± 21.0 °C | [3] |

| Density | 1.070 ± 0.06 g/cm³ | [3] |

| Flash Point | 145.2 °C | [3] |

| Vapor Pressure | 0.000407 mmHg at 25°C | [3] |

| Refractive Index | 1.523 | [3] |

Spectroscopic Data

¹H NMR Spectroscopy

A study on ortho-substituted N-methoxy-N-methyl benzamides, including this compound, revealed interesting features in their ¹H NMR spectra.[4] Due to hindered rotation around the amide C-N bond at room temperature, the signals for the N-methoxy and N-methyl protons appear as broad humps.[4] Upon heating, these broad signals resolve into sharp singlets.[4]

| Chemical Shift (δ) | Multiplicity | Assignment | Source(s) |

| 7.32–7.28 | m | 1H, Aromatic CH | [1] |

| 7.22–7.21 | m | 1H, Aromatic CH | [1] |

| Not specified | Broad humps at RT, sharp singlets at elevated temperature | N-CH₃, O-CH₃ | [4] |

¹³C NMR, IR, and Mass Spectrometry

Experimental ¹³C NMR, IR, and mass spectrometry data for this compound are not available in the reviewed literature. For reference, the PubChem entry for the isomeric N-methoxy-N-methylbenzamide (CAS 6919-61-5) provides spectral data which may offer some comparative insights.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a copper-catalyzed oxidative amidation of alcohols.[1]

Reaction:

2-Methoxybenzyl alcohol + N,O-Dimethylhydroxylamine hydrochloride → this compound

Materials:

-

2-Methoxybenzyl alcohol

-

N,O-Dimethylhydroxylamine hydrochloride

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Calcium carbonate (CaCO₃)

-

tert-Butyl hydroperoxide (TBHP), 70 wt. % in water

-

Acetonitrile (MeCN)

Procedure:

-

To a reaction vessel, add 2-methoxybenzyl alcohol (1 mmol), N,O-dimethylhydroxylamine hydrochloride (1.2 mmol), Cu(OAc)₂·H₂O (6 mol%), and CaCO₃ (1.2 mmol).

-

Add acetonitrile (1 mL) as the solvent.

-

To the stirred mixture, add tert-butyl hydroperoxide (1.2 mmol).

-

Heat the reaction mixture to 80°C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated and purified using standard techniques such as extraction and column chromatography.

Yield: 77%[1]

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis and characterization.

Safety Information

While specific safety data for this compound is not detailed, related compounds are known to cause irritation.[3] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a valuable chemical intermediate. This guide has summarized the currently available physical and chemical data, including a detailed synthesis protocol. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound. The provided information, including the generalized workflow, serves as a useful resource for researchers in the fields of organic synthesis and drug discovery.

References

Spectroscopic Data for N,2-Dimethoxy-N-methylbenzamide Remains Elusive

A comprehensive search for experimental 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound N,2-Dimethoxy-N-methylbenzamide has yielded no specific results. Similarly, a search for the spectral data of the closely related isomer, 2,3-dimethoxy-N-methylbenzamide, also failed to provide the necessary quantitative data for a detailed technical guide.

Despite extensive queries of chemical databases and scientific literature, no publicly available experimental 1H or 13C NMR spectra, peak lists, or associated experimental protocols for this compound could be retrieved. This prevents the creation of the requested in-depth technical guide, which would require this foundational data for a thorough analysis and presentation to researchers, scientists, and drug development professionals.

While information on related compounds, such as various other substituted benzamides and N-methoxy-N-methylbenzamides (commonly known as Weinreb amides), is available, the specific substitution pattern of this compound makes direct extrapolation of their spectral data unreliable for accurate scientific purposes.

In the absence of experimental data, a presentation of predicted NMR data could be an alternative. However, without experimental spectra for verification, such predictions would not meet the rigorous requirements of a technical guide for a scientific audience.

To provide some contextual information, the chemical structure of the requested compound, this compound, is presented below. This visualization can serve as a reference for future spectroscopic investigations.

Chemical structure of this compound.

Should the 1H and 13C NMR spectral data for this compound become available in the future, a comprehensive technical guide could be developed. Such a guide would include a detailed analysis of the chemical shifts, coupling constants, and signal multiplicities, providing valuable insights for researchers in the fields of synthetic chemistry, pharmacology, and materials science. It would also detail the experimental conditions under which the data were acquired, ensuring reproducibility and accurate interpretation.

Mass Spectrometry Analysis of N,2-Dimethoxy-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of N,2-Dimethoxy-N-methylbenzamide, a compound of interest in pharmaceutical and chemical research. This document outlines a detailed experimental protocol for its analysis, discusses its potential fragmentation patterns under electron ionization, and presents the data in a clear, structured format.

Introduction

This compound is a small organic molecule with potential applications in drug discovery and development. Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing essential information about their molecular weight, purity, and structural features. This guide focuses on the application of mass spectrometry for the qualitative analysis of this compound.

Predicted Mass Spectrometry Data

While specific experimental mass spectra for this compound are not widely published, predicted data provides a solid foundation for its analysis. The monoisotopic mass of this compound (C10H13NO3) is 195.08954 Da.[1] The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the molecule.

| Adduct | Predicted m/z |

| [M+H]+ | 196.09682 |

| [M+Na]+ | 218.07876 |

| [M-H]- | 194.08226 |

| [M+NH4]+ | 213.12336 |

| [M+K]+ | 234.05270 |

| [M]+• | 195.08899 |

| Data sourced from PubChem.[1] |

Experimental Protocol: Mass Spectrometry Analysis

This section details a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common and effective method for the analysis of volatile and semi-volatile small molecules.[2][3]

Sample Preparation

-

Solvent Selection: Dissolve a small amount (typically 1 mg/mL) of this compound in a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane.

-

Dilution: Depending on the sensitivity of the instrument, further dilute the stock solution to a final concentration suitable for injection (e.g., 1-10 µg/mL).

-

Filtration: To prevent contamination of the GC column, filter the final sample solution through a 0.22 µm syringe filter.

Instrumentation and Parameters

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

-

Gas Chromatograph: A GC system with a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, nonpolar stationary phase like 5% phenyl-polymethylsiloxane).

-

Mass Range: Scan from m/z 40 to 400.

-

GC Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Transfer Line Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio).

Data Acquisition and Analysis

-

Blank Injection: Inject a solvent blank to identify any background contaminants.

-

Sample Injection: Inject the prepared sample of this compound.

-

Data Processing: Process the acquired data using the instrument's software. Identify the peak corresponding to this compound based on its retention time.

-

Mass Spectrum Analysis: Extract the mass spectrum for the identified peak. Analyze the fragmentation pattern to confirm the structure of the compound.

Proposed Fragmentation Pathway

Electron ionization is a "hard" ionization technique that causes extensive fragmentation of molecules, providing valuable structural information.[2][3][4] The fragmentation of this compound is expected to proceed through several key pathways, primarily involving cleavages at the amide bond and rearrangements related to the methoxy groups.

Caption: Proposed electron ionization fragmentation pathway for this compound.

The primary fragmentation events are likely to be:

-

α-Cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the formation of a benzoyl cation derivative with m/z 135. This is a common fragmentation pathway for benzamides.

-

Loss of a Methoxy Radical: Ejection of a methoxy radical (•OCH3) from the molecular ion, resulting in a fragment ion at m/z 164.

-

Further Fragmentation: The fragment at m/z 135 can further lose a molecule of carbon monoxide (CO) to produce a fragment at m/z 107. Subsequent loss of formaldehyde (CH2O) from the methoxy-substituted ring can lead to the formation of the phenyl cation at m/z 77.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the mass spectrometry analysis of a small molecule like this compound.

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound. The detailed experimental protocol, predicted mass data, and proposed fragmentation pathway offer a solid starting point for researchers and scientists. The provided visualizations of the experimental workflow and fragmentation logic aim to enhance the understanding and application of these analytical techniques in a drug development context. While the fragmentation pattern is theoretical, it is based on established principles of mass spectrometry and provides a robust hypothesis for experimental verification.

References

An In-depth Technical Guide to the Mechanisms of Action of N,2-Dimethoxy-N-methylbenzamide in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,2-Dimethoxy-N-methylbenzamide, a polysubstituted aromatic compound, serves as a versatile substrate in modern organic synthesis. Its reactivity is governed by the interplay of its three key functional moieties: the N-methoxy-N-methylamide (Weinreb amide), the ortho-methoxy group, and the aromatic ring. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound, focusing on Directed ortho-Metalation (DoM), its utility as a Weinreb amide for controlled ketone synthesis, and its role as a substrate in transition metal-catalyzed C-H functionalization. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Directed ortho-Metalation (DoM): Regioselective Functionalization of the Aromatic Ring

The primary and most powerful transformation that this compound undergoes is Directed ortho-Metalation (DoM). This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped by a wide variety of electrophiles, allowing for the regioselective synthesis of highly substituted aromatic compounds.

Mechanism of Directed ortho-Metalation

The DoM of this compound proceeds through a well-established mechanism. The organolithium reagent, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), coordinates to the Lewis basic heteroatom(s) of the DMG. This coordination brings the organolithium base into close proximity to the ortho-protons of the aromatic ring, leading to a kinetically favored deprotonation.

This compound possesses two DMGs: the N-methoxy-N-methylamide group and the ortho-methoxy group. The regioselectivity of the lithiation is determined by the relative directing ability of these two groups. The generally accepted hierarchy of directing group strength places tertiary amides as significantly stronger directing groups than methoxy groups.[1] This is attributed to the superior ability of the amide's carbonyl oxygen to chelate the lithium cation.

Therefore, in the case of this compound, lithiation is expected to occur predominantly at the C6 position, ortho to the stronger amide directing group.

Caption: Directed ortho-Metalation (DoM) of this compound.

Quantitative Data from Analogous Systems

| Substrate | Base/Solvent | Electrophile (E+) | Product(s) | Yield (%) | Reference |

| N,N-Diethyl-2-methoxybenzamide | s-BuLi/TMEDA, THF, -78 °C | MeI | 6-Methyl-2-methoxy-N,N-diethylbenzamide | 97 | [1] |

| N,N-Diisopropyl-2-methoxybenzamide | s-BuLi/TMEDA, THF, -78 °C | MeOD | 6-Deuterio-2-methoxy-N,N-diisopropylbenzamide | >95 | [1] |

| N,N-Diethyl-2-methoxybenzamide | n-BuLi/t-BuOK, THF, -78 °C | MeI | Mixture of 3- and 6-methylated products | - | [2] |

Note: The use of a superbase like n-BuLi/t-BuOK can sometimes alter the regioselectivity, highlighting the importance of reaction conditions.

Detailed Experimental Protocol for Directed ortho-Metalation

The following is a general protocol for the directed ortho-metalation of a 2-methoxybenzamide derivative, which can be adapted for this compound.

Materials:

-

This compound (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol, 1.2 equiv)

-

sec-Butyllithium (s-BuLi) (1.1 mmol, 1.1 equiv, solution in hexanes)

-

Electrophile (e.g., Iodomethane, 1.5 mmol, 1.5 equiv)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 mmol) and dissolve it in anhydrous THF (10 mL) under a nitrogen atmosphere.

-

Add TMEDA (1.2 mmol) to the solution.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi (1.1 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C. The solution may turn colored, indicating the formation of the aryllithium species.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add the electrophile (e.g., iodomethane, 1.5 mmol) dropwise to the solution at -78 °C.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for Directed ortho-Metalation.

Weinreb Amide Reactivity: Controlled Ketone Synthesis

The N-methoxy-N-methylamide moiety of this compound is a Weinreb amide. This functional group is renowned for its ability to react with organometallic reagents (e.g., Grignard reagents, organolithiums) to produce ketones in high yields without the common problem of over-addition to form tertiary alcohols.[3][4]

Mechanism of Weinreb Ketone Synthesis

The reaction of a Weinreb amide with an organometallic reagent proceeds through the formation of a stable, five-membered chelated tetrahedral intermediate.[3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. The stability of this intermediate prevents the addition of a second equivalent of the organometallic reagent.

Caption: Mechanism of Weinreb ketone synthesis.

This reactivity can be strategically combined with DoM. First, the aromatic ring can be functionalized via ortho-lithiation, and then the resulting substituted Weinreb amide can be treated with an organometallic reagent to furnish a polysubstituted ketone.

Quantitative Data for Weinreb Amide Reactions

The synthesis of ketones from Weinreb amides is a high-yielding transformation.

| Weinreb Amide | Organometallic Reagent | Product | Yield (%) | Reference |

| 4-Bromo-N-methoxy-N-methylbenzamide | n-BuLi | 1-(4-Bromophenyl)pentan-1-one | 81 | [5] |

| N-methoxy-N-methylbenzamide | PhMgBr | Benzophenone | 95 | [6] |

| N-methoxy-N-methyl-4-nitrobenzamide | MeMgI | 1-(4-Nitrophenyl)ethan-1-one | 88 | [4] |

Detailed Experimental Protocol for Ketone Synthesis from a Weinreb Amide

This protocol describes the reaction of a Weinreb amide with a Grignard reagent.

Materials:

-

This compound (or a derivative thereof) (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol, 1.2 equiv, solution in THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the Weinreb amide (1.0 mmol) in anhydrous THF (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.2 mmol) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting ketone by flash column chromatography or recrystallization.

Transition Metal-Catalyzed C-H Functionalization

The amide group in this compound can also act as a directing group in transition metal-catalyzed C-H functionalization reactions. This allows for the introduction of various functional groups at the ortho position through a different mechanistic manifold than DoM, often with different functional group tolerance and under milder conditions. Rhodium and palladium are common catalysts for these transformations.[6][7]

General Mechanism of Amide-Directed C-H Activation

The catalytic cycle typically begins with the coordination of the amide's carbonyl oxygen to the transition metal center. This is followed by a concerted metalation-deprotonation (CMD) step, where the ortho C-H bond is cleaved to form a five-membered metallacycle intermediate. This intermediate then reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide) through migratory insertion. The final steps involve reductive elimination to form the product and regenerate the active catalyst. An oxidant is often required to facilitate the regeneration of the catalytic species.

Caption: General mechanism for transition metal-catalyzed C-H activation.

Quantitative Data for Analogous C-H Functionalization Reactions

The following table summarizes representative examples of transition metal-catalyzed C-H functionalization of benzamides.

| Benzamide Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-Methoxybenzamide | Diphenylacetylene | [RhCpCl2]2, Cu(OAc)2, AgSbF6, DCE, 100 °C | 3,4-Diphenyl-2-methoxy-2,3-dihydro-1H-isoquinolin-1-one | 85 | [5] |

| N-Methoxybenzamide | Dimethylsulfoxonium ylide | [RhCpCl2]2, Zn(OTf)2, DCE, 80 °C | 2-Methoxy-2,3-dihydro-1H-isoindol-1-one | 82 | [7] |

| 2-Methylpivalanilide | Benzene | Pd(OAc)2, DMSO, TFA, O2, 80 °C | 2-Methyl-N-pivaloyl-[1,1'-biphenyl]-x-amine | 90 | [6] |

Note: The regioselectivity and chemoselectivity of these reactions can be highly dependent on the specific catalyst, ligands, and reaction conditions.

Detailed Experimental Protocol for Rhodium-Catalyzed C-H Olefination

This protocol is adapted from a procedure for the olefination of N-methoxybenzamides.[5]

Materials:

-

This compound (0.5 mmol)

-

Alkene (e.g., Styrene, 1.0 mmol, 2.0 equiv)

-

[RhCp*Cl2]2 (0.0125 mmol, 2.5 mol%)

-

Copper(II) acetate (Cu(OAc)2) (1.0 mmol, 2.0 equiv)

-

Silver hexafluoroantimonate (AgSbF6) (0.05 mmol, 10 mol%)

-

1,2-Dichloroethane (DCE) (2.0 mL)

Procedure:

-

To a sealed tube, add this compound (0.5 mmol), [RhCp*Cl2]2 (0.0125 mmol), Cu(OAc)2 (1.0 mmol), and AgSbF6 (0.05 mmol).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add the alkene (1.0 mmol) and DCE (2.0 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12-24 hours.

-

Cool the reaction to room temperature and dilute with dichloromethane.

-

Filter the mixture through a pad of celite and wash with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a highly versatile building block in organic synthesis, offering multiple avenues for regioselective functionalization. Its primary mechanism of action involves Directed ortho-Metalation, where the strong directing ability of the N-methoxy-N-methylamide group dictates lithiation at the C6 position. This allows for the precise introduction of a wide range of electrophiles. The inherent nature of the Weinreb amide functionality provides a reliable method for the subsequent conversion to ketones without over-addition. Furthermore, the amide group can direct transition metal-catalyzed C-H activation, providing an alternative and complementary strategy for ortho-functionalization. A thorough understanding of these mechanisms, supported by the quantitative data and experimental protocols provided in this guide, will enable researchers and drug development professionals to effectively utilize this compound and its analogs in the synthesis of complex molecular architectures.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Rhodium(III)-Catalyzed Asymmetric C-H Activation of N-Methoxybenzamide with Quinone and Its Application in the Asymmetric Synthesis of a Dihydrolycoricidine Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DFT studies on rhodium(iii)-catalyzed synthesis of indanones from N-methoxybenzamides via C–H activation reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Rhodium-catalyzed oxidative ortho-acylation of benzamides with aldehydes: direct functionalization of the sp2 C-H bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Rhodium(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Starting Materials and Synthesis of N,2-Dimethoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for N,2-dimethoxy-N-methylbenzamide, a Weinreb amide of interest in organic synthesis. The guide outlines three key methodologies, starting from 2-methoxybenzyl alcohol, 2-methoxybenzoic acid, and 2-methoxybenzoyl chloride, respectively. Each section includes detailed experimental protocols, quantitative data where available, and visual representations of the synthetic pathways to facilitate understanding and replication.

Core Starting Materials

The synthesis of this compound relies on a few key commercially available starting materials. The selection of the primary starting material dictates the synthetic approach.

| Starting Material | Chemical Structure | Key Properties |

| 2-Methoxybenzyl alcohol |  | Formula: C₈H₁₀O₂ Molar Mass: 138.16 g/mol Appearance: Colorless liquid |

| 2-Methoxybenzoic acid |  | Formula: C₈H₈O₃ Molar Mass: 152.15 g/mol Appearance: White to off-white crystalline powder |

| 2-Methoxybenzoyl chloride |  | Formula: C₈H₇ClO₂ Molar Mass: 170.59 g/mol Appearance: Colorless to yellow liquid |

| N,O-Dimethylhydroxylamine hydrochloride |  | Formula: C₂H₈ClNO Molar Mass: 97.55 g/mol Appearance: White to off-white crystalline solid |

Synthetic Pathways and Experimental Protocols

Three primary synthetic routes for this compound are detailed below.

Route 1: Copper-Catalyzed Oxidative Amidation of 2-Methoxybenzyl Alcohol

This modern approach offers a direct conversion of the alcohol to the Weinreb amide.

Caption: Oxidative amidation of 2-methoxybenzyl alcohol.

Experimental Protocol:

A reaction mixture of 2-methoxybenzyl alcohol (1 mmol), N,O-dimethylhydroxylamine (1.2 mmol), copper(II) acetate monohydrate (6 mol%), and calcium carbonate (1.2 mmol) in acetonitrile (1 mL) is prepared. To this, tert-butyl hydroperoxide (1.2 mmol) is added, and the mixture is heated at 80 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography.[1]

| Parameter | Value |

| Yield | 77%[1] |

| Appearance | Yellow oil[1] |

| ¹H NMR (500 MHz, CDCl₃) | δ = 7.32–7.28 (m, 1 H), 7.22–7.21 (m, 1 H)[1] |

Route 2: Amide Coupling of 2-Methoxybenzoic Acid

This widely used method involves the direct coupling of a carboxylic acid with an amine using a coupling agent.

Caption: Direct amide coupling of 2-methoxybenzoic acid.

Representative Experimental Protocol:

To a stirred solution of 2-methoxybenzoic acid in dichloromethane, N,O-dimethylhydroxylamine hydrochloride, triethylamine, and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are added. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product, which can be further purified by column chromatography.

| Parameter | Value (based on analogous reactions) |

| Yield | High to quantitative |

| Reaction Time | 12-24 hours |

| Purification | Column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) |

Route 3: Acyl Chloride-Mediated Amidation

This classic two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Caption: Two-step synthesis via an acyl chloride intermediate.

Representative Experimental Protocol:

Step 1: Synthesis of 2-Methoxybenzoyl Chloride 2-Methoxybenzoic acid is dissolved in a suitable solvent such as toluene or dichloromethane. A chlorinating agent like thionyl chloride or oxalyl chloride is added, often with a catalytic amount of dimethylformamide (DMF). The mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound The crude 2-methoxybenzoyl chloride is dissolved in an anhydrous solvent like dichloromethane and cooled in an ice bath. N,O-dimethylhydroxylamine hydrochloride is added, followed by the dropwise addition of a base such as pyridine or triethylamine to neutralize the hydrochloride salt and the HCl generated during the reaction. The reaction mixture is allowed to warm to room temperature and stirred for a few hours. The workup typically involves washing the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

| Parameter | Value (based on analogous reactions) |

| Overall Yield | 70-90% |

| Reaction Time | Step 1: 1-3 hours; Step 2: 1-4 hours |

| Purification | Column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) |

Conclusion

The synthesis of this compound can be achieved through several effective methods. The choice of the synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific laboratory equipment and conditions available. The copper-catalyzed oxidative amidation offers a more direct and modern approach, while the traditional methods involving the carboxylic acid or acyl chloride are robust and widely applicable. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their needs.

References

A Comprehensive Review of N,2-Dimethoxy-N-methylbenzamide and its Analogs: Synthesis, Potential Biological Activities, and Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-Dimethoxy-N-methylbenzamide is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol .[1] Its CAS number is 130250-62-3.[1] While this compound is commercially available for research purposes, a comprehensive review of the scientific literature reveals a significant gap in the knowledge regarding its biological activity and mechanism of action. Research has primarily focused on its synthesis, with one notable method being a copper-catalyzed oxidative amidation of alcohols.[2] This technical guide aims to provide a thorough overview of the available information on this compound, supplemented by a review of structurally related compounds to infer its potential pharmacological properties and guide future research.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 130250-62-3 | [1] |

| Molecular Formula | C10H13NO3 | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | Yellow oil | [2] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis of this compound

The primary available literature on this compound details its synthesis via a copper-catalyzed oxidative amidation of the corresponding alcohol.

Experimental Protocol: Copper-Catalyzed Oxidative Amidation

This protocol describes the synthesis of this compound from (2-methoxyphenyl)methanol and N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

(2-methoxyphenyl)methanol

-

N,O-dimethylhydroxylamine hydrochloride

-

Copper(I) iodide (CuI)

-

2,2'-Bipyridine (bpy)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Tert-butyl hydroperoxide (TBHP), 70% aqueous solution

Procedure:

-

A mixture of (2-methoxyphenyl)methanol (1 mmol), N,O-dimethylhydroxylamine hydrochloride (1.2 mmol), CuI (0.1 mmol), 2,2'-bipyridine (0.1 mmol), and K2CO3 (2 mmol) in toluene (3 mL) is prepared in a reaction vessel.

-

Aqueous TBHP (2 mmol) is added to the mixture.

-

The reaction is stirred at 80°C for 12 hours.

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data:

| Product | Yield | Reference |

| This compound | 77% | [2] |

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Potential Biological Activities and Mechanism of Action: A Review of Analogs

Due to the lack of specific biological data for this compound, this section will review the activities of structurally similar compounds to provide a basis for potential future research. The biological activities of benzamide derivatives are diverse and significantly influenced by their substitution patterns.

Antitumor Activity

Numerous studies have reported the antitumor properties of substituted benzamides. These compounds often act as inhibitors of various enzymes involved in cancer progression.

-

Histone Deacetylase (HDAC) Inhibition: N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, with some showing activity comparable to the known HDAC inhibitor MS-275.[3][4] The mechanism involves the chelation of the zinc ion in the active site of HDACs.

-

Androgen Receptor (AR) Inhibition: Bis-benzamides have been developed as potent inhibitors of the AR–coactivator interaction, which is critical for prostate cancer cell growth.[5]

-

EGFR Kinase Inhibition: Pyrimidine derivatives of 2-amino-N-methoxybenzamide have been designed as EGFR inhibitors for non-small cell lung cancer, with some compounds showing superior activity to Gefitinib and Osimertinib.[6]

Quantitative Data for Related Antitumor Benzamides:

| Compound Class | Target | Cell Line | IC50 | Reference |

| N-substituted benzamides | HDAC | Various | Micromolar range | [3] |

| Bis-benzamides | AR-coactivator interaction | LNCaP | 16 nM (for compound 14d) | [5] |

| Pyrimidine derivatives of 2-amino-N-methoxybenzamide | EGFR | A549 | 95 nM (for compound 5d) | [6] |

| Pyrimidine derivatives of 2-amino-N-methoxybenzamide | EGFR | A549 | 71 nM (for compound 5h) | [6] |

Anti-inflammatory Activity

Substituted benzamides have also been investigated for their anti-inflammatory properties. The proposed mechanism often involves the inhibition of key signaling pathways in the inflammatory response.

-

Inhibition of IMP Dehydrogenase: Benzamide riboside, a related compound, is metabolized to an NAD analogue that inhibits inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in purine nucleotide synthesis.[7] This can impact rapidly proliferating cells, including immune cells.

Diagram of a Potential Signaling Pathway:

Caption: Hypothetical signaling pathway for this compound.

Future Research Directions

The current body of literature clearly indicates that while the synthesis of this compound is established, its biological profile remains unexplored. Based on the activities of its structural analogs, the following areas represent promising avenues for future investigation:

-

Anticancer Screening: Evaluation of the cytotoxic activity of this compound against a panel of cancer cell lines, particularly those where related benzamides have shown efficacy (e.g., prostate, lung, and breast cancer).

-

Enzyme Inhibition Assays: Screening against key cancer-related enzymes such as HDACs, various kinases (e.g., EGFR), and IMPDH to elucidate its mechanism of action.

-

Anti-inflammatory Studies: Investigation of its effects on inflammatory pathways, for example, by measuring its impact on cytokine production in immune cells.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of analogs of this compound to understand the contribution of the methoxy and methyl groups to any observed activity.

Conclusion

This compound is a readily synthesizable compound with a currently uncharacterized biological profile. The extensive research on related substituted benzamides, which demonstrates significant potential in oncology and anti-inflammatory applications, strongly suggests that this compound warrants further investigation. This review provides a foundation for researchers by summarizing the known synthetic methodology and highlighting the potential therapeutic areas where this compound and its derivatives may have a significant impact. The detailed experimental protocols and tabulated data from related compounds offer a valuable starting point for the design of future studies aimed at unlocking the full potential of this molecule.

References

- 1. 130250-62-3|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility Characteristics of N,2-Dimethoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of N,2-Dimethoxy-N-methylbenzamide, a substituted benzamide derivative of interest in chemical synthesis and potentially in pharmaceutical development. Due to a lack of specific quantitative solubility data in publicly accessible literature for this exact compound, this document provides a comprehensive overview based on the expected behavior derived from its chemical structure and available information on closely related analogs. It outlines general principles of solubility, predicted solubility in common solvents, and standardized experimental protocols for determining solubility. This guide is intended to serve as a foundational resource for researchers initiating work with this compound.

Introduction to this compound

This compound, with the chemical structure C₁₀H₁₃NO₃, is a member of the benzamide family. The solubility of such compounds is a critical parameter in a variety of applications, including reaction chemistry, purification, formulation development, and biological assays. The presence of two methoxy groups and an N-methyl amide group imparts a degree of polarity to the molecule, suggesting it will exhibit a range of solubilities in different organic solvents.

Predicted Solubility Profile

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of oxygen and nitrogen atoms allows for hydrogen bonding with protic solvents. However, the molecule also possesses a significant non-polar aromatic ring and methyl groups. Therefore, it is expected to have low to moderate solubility in water, which would likely increase in lower alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions. Given the polar nature of the amide and methoxy functional groups, this compound is predicted to have good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, it is expected to have poor solubility in non-polar solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this compound in common solvents has not been published. Researchers are encouraged to perform experimental determinations to ascertain these values for their specific applications.

Experimental Protocols for Solubility Determination

A general and robust method for experimentally determining the solubility of a compound like this compound is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (high purity)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, and specify the temperature at which the measurement was made.

-

Visualizing the Experimental Workflow

The general workflow for determining solubility can be visualized as follows:

An In-depth Technical Guide on the Safety, Handling, and Properties of N,2-Dimethoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-Dimethoxy-N-methylbenzamide is a member of the Weinreb amide family, which are N-methoxy-N-methylamides.[1] These compounds are valued in organic synthesis for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This controlled reactivity makes them crucial intermediates in the synthesis of complex molecules, including pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the known safety, handling, and physicochemical properties of this compound and its structural analogs.

Physicochemical Properties

Quantitative data for this compound is limited. The table below includes data for the closely related N-Methoxy-N-methylbenzamide (CAS 6919-61-5) to provide an estimate of its properties.

| Property | Value | Source |

| Molecular Formula | C10H13NO3 | [4] |

| Molecular Weight | 195.22 g/mol | [4] |

| Boiling Point | 112°C @ 5 mmHg | [5] |

| Density | 1.085 g/mL at 25°C | [5] |

| Refractive Index | n20/D 1.533 |

Safety and Hazard Information

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, the hazards can be inferred from related compounds. Benzamide derivatives can exhibit a range of biological activities, including central nervous system effects, and some are known to be enzyme inhibitors.[6]

GHS Hazard Classification (Inferred from Analogs):

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements (Inferred):

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Engineering Controls:

-

Work should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

Below is a diagram illustrating the general workflow for safe chemical handling.

Experimental Protocols: Synthesis of Weinreb Amides

This compound, being a Weinreb amide, can be synthesized through various established methods. A general protocol for the synthesis of a Weinreb amide from a carboxylic acid is provided below.[7]

Materials:

-

Carboxylic acid (e.g., 2-methoxybenzoic acid)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Coupling agent (e.g., DCC - dicyclohexylcarbodiimide or a uronium-based reagent like HBTU)

-

Base (e.g., triethylamine or N,N-diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane or dimethylformamide)

Procedure:

-

Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and stir.

-

In a separate flask, dissolve the N,O-dimethylhydroxylamine hydrochloride in the solvent and add the base.

-

Add the coupling agent to the carboxylic acid solution and stir for the recommended activation time.

-

Slowly add the N,O-dimethylhydroxylamine solution to the activated carboxylic acid mixture.

-

Allow the reaction to proceed at room temperature, monitoring by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup to remove byproducts.

-

Purify the crude product, typically by column chromatography.

The following diagram illustrates the general synthetic pathway for Weinreb amides.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathway interactions for this compound have not been reported in the available literature. However, the broader class of benzamides is known to interact with various biological targets. For instance, some benzamide derivatives act as inhibitors of enzymes like Cyclin-Dependent Kinases (CDKs) and the PI3K/mTOR signaling pathway, which are crucial in cancer progression.[8] Others have shown modulatory effects on receptors such as the human vanilloid receptor 1 (TRPV1), implicated in pain and inflammation.[8]

Given the diverse activities of benzamides, it is plausible that this compound could exhibit biological effects. However, this would require experimental validation.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the preparation of ketones. While specific safety and biological data are lacking, a conservative approach to handling, based on the known properties of related benzamides, is essential. Researchers and drug development professionals should employ stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further investigation into the toxicological and pharmacological properties of this compound is warranted to fully characterize its profile.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 4. 2,N-DIMETHOXY-N-METHYLBENZAMIDE [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. tutorchase.com [tutorchase.com]

- 8. benchchem.com [benchchem.com]

The Discovery and Ascendancy of Substituted N-methoxy-N-methylbenzamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted N-methoxy-N-methylbenzamides, commonly known as Weinreb amides, represent a cornerstone in modern organic synthesis and medicinal chemistry. Their discovery in the early 1980s revolutionized ketone synthesis by providing a robust methodology that circumvents the common problem of over-addition by organometallic reagents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic protocols for this important class of molecules. Furthermore, it delves into the diverse biological activities exhibited by substituted N-methoxy-N-methylbenzamides, including their anticancer, antibacterial, and neurological applications. Quantitative structure-activity relationship (SAR) data are presented in structured tables to facilitate analysis, and key signaling pathways and experimental workflows are visualized using the DOT language to provide a comprehensive understanding of their mechanism of action and practical application.

Discovery and History: The Advent of the Weinreb Amide

Prior to the 1980s, the synthesis of ketones from carboxylic acid derivatives using organometallic reagents was often plagued by a lack of control, frequently leading to the formation of tertiary alcohols as byproducts. This "over-addition" occurred because the initially formed ketone is often more reactive than the starting material.

A seminal breakthrough occurred in 1981 when Steven M. Weinreb and Steven Nahm reported a novel method for the synthesis of ketones using N-methoxy-N-methylamides. This new class of reagents, which came to be known as Weinreb amides , proved to be exceptionally effective acylating agents. The key to their success lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby preventing the undesired second addition of the organometallic reagent.

The original synthesis reported by Weinreb and Nahm involved the conversion of an acid chloride with N,O-dimethylhydroxylamine to form the Weinreb-Nahm amide, which was then treated with a Grignard or organolithium reagent to afford the corresponding ketone in high yield. This elegant and highly reproducible methodology has since become a staple in the synthetic organic chemist's toolbox, finding widespread application in the synthesis of complex natural products and pharmaceuticals.

Synthetic Methodologies

The preparation of substituted N-methoxy-N-methylbenzamides can be achieved through several reliable methods, starting from either a carboxylic acid or its corresponding acyl chloride.

General Synthetic Workflow

The overall process for the utilization of Weinreb amides in ketone synthesis can be summarized in the following workflow:

Methodological & Application

Application Notes and Protocols: The Use of N,2-Dimethoxy-N-methylbenzamide in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,2-Dimethoxy-N-methylbenzamide, a Weinreb amide, as a versatile building block in the synthesis of complex organic molecules. The unique reactivity of this compound allows for controlled carbon-carbon bond formation and serves as a powerful tool in directed ortho-metalation strategies, facilitating the construction of intricate molecular architectures.

Introduction: The Versatility of a Weinreb Amide

This compound is a specialized Weinreb amide that offers precise control in nucleophilic addition reactions.[1][2] The N-methoxy-N-methylamide functionality effectively prevents the common issue of over-addition by organometallic reagents, such as Grignard or organolithium compounds, by forming a stable chelated intermediate. This intermediate is stable until acidic workup, allowing for the reliable synthesis of ketones.[2] Furthermore, the methoxy and amide groups on the aromatic ring can act as directing groups in ortho-lithiation reactions, enabling regioselective functionalization of the benzene ring.[1][3]

Key Applications in Complex Molecule Synthesis

The unique properties of this compound make it a valuable reagent in several key synthetic transformations:

-

Synthesis of Ketones: The primary application of Weinreb amides is the synthesis of ketones from a wide range of organometallic reagents.[2] The reaction proceeds with high fidelity, yielding the desired ketone without the formation of tertiary alcohol byproducts.

-